(6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol
Description
(6-Methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol is a benzimidazole derivative characterized by a methoxy (-OCH₃) group at the 6-position, a methyl (-CH₃) group at the 1-position, and a hydroxymethyl (-CH₂OH) group at the 2-position of the fused benzene-imidazole ring.
Properties
IUPAC Name |
(6-methoxy-1-methylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-9-5-7(14-2)3-4-8(9)11-10(12)6-13/h3-5,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDACBXDLZACBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)N=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of 6-methoxy-1-methyl-1H-benzo[d]imidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imidazolium ion, which is then reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The benzimidazole derivatives have been extensively studied for their therapeutic potential. (6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol has shown promise in various studies:
- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antibacterial and antifungal properties. The methoxy and hydroxymethyl groups may enhance these effects by improving solubility and bioavailability .
- Anticancer Potential : Some studies suggest that benzimidazole compounds can inhibit cancer cell proliferation. The specific mechanism often involves the disruption of microtubule formation, crucial for cell division .
Pharmacology
The pharmacological profile of this compound is under investigation for several therapeutic areas:
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's .
- Cardiovascular Health : Research has indicated that certain benzimidazole derivatives can positively affect cardiovascular health by modulating blood pressure and improving endothelial function .
Agricultural Applications
Emerging research points to the use of this compound as a potential agrochemical:
- Pesticidal Properties : The compound's structure suggests possible insecticidal or fungicidal activity, which could be beneficial in developing new agricultural pesticides that are less harmful to the environment .
Material Science
The unique chemical properties of this compound may also find applications in material science:
- Polymer Chemistry : Its ability to act as a monomer or additive could lead to the development of novel polymers with enhanced thermal stability and mechanical properties .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as an alternative treatment option.
Case Study 2: Neuroprotective Effects
In vitro studies assessing the neuroprotective effects of this compound showed that it reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests a mechanism through which it could mitigate neuronal damage associated with conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of (6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares key structural features and properties of (6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol with related benzimidazole derivatives:
Key Observations:
- Methoxy vs. Ethoxy: The ethoxy group in (6-Ethoxy-1H-benzo[d]imidazol-2-yl)methanol increases lipophilicity (logP ~1.2 vs.
- Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) may improve solubility in polar solvents (e.g., methanol, DMSO), whereas nitro or chloro substituents (electron-withdrawing) stabilize the aromatic system, affecting reactivity in electrophilic substitutions .
- Biological Activity Trends: Chloro and nitro derivatives often exhibit stronger cytotoxic or antimicrobial activity due to increased electrophilicity, while methoxy/ethoxy analogs may target enzymes requiring hydrogen bonding (e.g., kinases) .
Biological Activity
(6-Methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
- IUPAC Name : (6-methoxy-1-methylbenzimidazol-2-yl)methanol
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.21 g/mol
- CAS Number : 657430-21-2
Synthesis
The synthesis of this compound typically involves the reaction of 6-methoxy-1-methyl-1H-benzo[d]imidazole with formaldehyde under acidic conditions, leading to the formation of an imidazolium ion intermediate which is subsequently reduced to yield the desired product .
Anticancer Properties
Recent studies have indicated that compounds within the benzimidazole class, including this compound, exhibit significant anticancer activity. For instance, in vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 7h | MDA-MB-231 | 4.98 |
| 10c | HepG2 | 14.65 |
The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. It may inhibit key enzymes or receptors involved in cell proliferation and survival, leading to apoptosis. For example, compounds derived from this structure have been shown to enhance caspase activity and induce cell cycle arrest in the G2/M phase .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Benzimidazole derivatives are known to possess antibacterial and antifungal properties, making them candidates for further investigation in treating infections .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Activity Type | Effective Concentration |
|---|---|---|
| Compound A | Antibacterial | 50 μg/mL |
| Compound B | Antifungal | 25 μg/mL |
Study on Anticancer Activity
In a comprehensive study published in ACS Omega, several benzimidazole derivatives were screened for their cytotoxic effects against multiple cancer cell lines. The findings revealed that certain derivatives exhibited significant growth inhibition and apoptosis-inducing capabilities, confirming their potential as anticancer agents .
Study on Antimicrobial Efficacy
Another research effort focused on synthesizing various benzimidazole derivatives and assessing their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results demonstrated notable antibacterial activity, suggesting that these compounds could serve as effective alternatives to conventional antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
